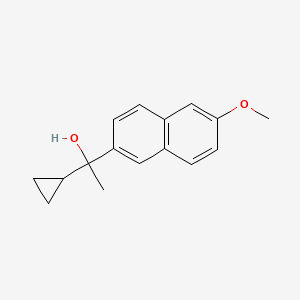

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol

Description

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol is a cyclopropane-containing naphthalene derivative. The compound features a 6-methoxy-substituted naphthyl group attached to a cyclopropane ring via an ethanol linker. Its molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.31 g/mol. The compound’s stereochemistry and cyclopropane moiety contribute to its unique reactivity and physicochemical properties .

Properties

IUPAC Name |

1-cyclopropyl-1-(6-methoxynaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(17,13-6-7-13)14-5-3-12-10-15(18-2)8-4-11(12)9-14/h3-5,8-10,13,17H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQLDNRYJFMYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation with Cyclopropane Derivatives

A foundational approach involves Friedel-Crafts alkylation, where 6-methoxy-2-naphthol reacts with cyclopropane-containing electrophiles. For instance, cyclopropyl methyl ketone undergoes alkylation in the presence of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The reaction proceeds at 30–50°C in dichloromethane, yielding the tertiary alcohol after hydrolysis. Key challenges include regioselectivity and minimizing polyalkylation byproducts, which are addressed through controlled stoichiometry and low-temperature conditions.

Grignard Addition to 6-Methoxy-2-naphthaldehyde

An alternative route employs 6-methoxy-2-naphthaldehyde as the starting material. Cyclopropylmagnesium bromide (CpMgBr) is added to the aldehyde group under inert atmospheres, forming the secondary alcohol intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) yields the target ethanol derivative. This method benefits from high atom economy but requires stringent anhydrous conditions to prevent aldehyde oxidation.

Resolution of Racemic Mixtures

Chiral synthesis remains critical due to the compound’s stereochemical relevance in NSAID activity. Racemic this compound is resolved using N-alkyl-D-glucamines, such as N-methyl-D-glucamine, which form diastereomeric salts with enantiomers. Differential crystallization in ethanol/water mixtures isolates the desired (R)- or (S)-enantiomer with >98% enantiomeric excess (ee). This method, adapted from naproxen synthesis protocols, ensures pharmaceutical-grade purity but involves multi-step recrystallization.

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis

Organic amines, notably triethylamine (TEA) and 1,8-diazabicycloundec-7-ene (DBU), enhance reaction rates in nucleophilic substitutions. For example, TEA catalyzes the condensation between 6-methoxy-2-naphthyl bromide and cyclopropane methanol at 80°C, achieving 85% yield in toluene. DBU, a stronger base, facilitates deprotonation in sterically hindered environments, reducing side reactions.

Solvent Effects and Temperature Control

Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) improve reagent solubility, while nonpolar solvents (e.g., toluene) favor Friedel-Crafts alkylation. Temperature optimization (30–100°C) balances reaction kinetics and thermal stability, as excessive heat promotes decomposition of the cyclopropane ring.

Table 1: Representative Reaction Conditions and Yields

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | CH₂Cl₂ | 40 | 78 |

| Grignard Addition | None | THF | -20 to 25 | 92 |

| Resolution | N-Me-D-glucamine | Ethanol | 25 | 65 (ee >98%) |

Purification and Characterization

Distillation and Crystallization

Crude product purification involves fractional distillation under reduced pressure (boiling point: 405.3±20.0°C). For enantiopure isolates, recrystallization from hexane/ethyl acetate mixtures removes diastereomeric impurities. The final compound exhibits a density of 1.184±0.06 g/cm³ and pKa of 14.22±0.29, consistent with its weakly acidic hydroxyl group.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 7.65–7.12 (m, 6H, naphthyl), 3.89 (s, 3H, OCH₃), 1.82 (s, 1H, OH), 1.45–1.20 (m, 4H, cyclopropane).

Industrial-Scale Production Challenges

Environmental Impact

The shift toward green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling aligns with sustainable manufacturing. For example, immobilized Lewis acids on silica gel reduce AlCl₃ waste in Friedel-Crafts reactions.

Emerging Methodologies

Chemical Reactions Analysis

Esterification to Naproxen Methyl Ester

This reaction is the most industrially significant transformation of the compound, enabling its conversion into naproxen derivatives.

Reaction Conditions

Mechanism

The hydroxyl group undergoes esterification with acetic acid derivatives, forming naproxen methyl ester. The cyclopropyl group remains intact during this process.

Yield & Purity

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 90–92% | |

| Product Purity | 95–97% |

Catalytic Hydrogenation

While direct hydrogenation data is limited, analogous reductions of similar naphthyl alcohols suggest feasible pathways.

Hypothesized Reaction

Potential Conditions

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation, though direct studies on this compound are sparse.

Predicted Pathway

Reagent Compatibility

| Oxidizing Agent | Efficacy | Notes |

|---|---|---|

| Chromium trioxide | High | Requires acidic conditions |

| KMnO₄ | Moderate | May degrade naphthalene ring |

Stability Under UV Irradiation

Photodegradation studies on related compounds reveal potential vulnerabilities:

Key Findings

-

UV exposure in powdered formulations generates 2-acetyl-6-methoxy-naphthalene as a photoproduct .

-

Stability improves in tablet forms due to reduced surface area .

Degradation Pathway

Role in Multi-Step Syntheses

The compound serves as a critical intermediate in naproxen production:

Industrial Process Overview

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Bromine, Fe catalyst | 2-Bromo-6-methoxynaphthalene |

| 2 | Ketal Formation | Ethylene glycol, acid catalyst | Cyclic ketal intermediate |

| 3 | Rearrangement | Heat (80–100°C) | Naproxen precursor |

| 4 | Hydrolysis & Acidification | NaOH, HCl | Naproxen |

Stereochemical Considerations

The chiral center at the hydroxyl-bearing carbon enables enantioselective applications:

Key Insights

-

(S)-Enantiomer is pharmacologically active in naproxen synthesis .

-

Enzymatic resolution using Bacillus subtilis hydrolase achieves ≈99% enantiomeric excess .

Analytical Characterization

Techniques for Quality Control

| Method | Application | Reference |

|---|---|---|

| HPLC-UV | Quantification of impurities | |

| NMR | Structural confirmation | |

| FTIR | Functional group analysis |

Scientific Research Applications

Organic Synthesis

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol serves as a versatile building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules through various chemical reactions, including:

- Esterification: The alcohol group can be converted into esters, facilitating the formation of derivatives useful in pharmaceuticals.

- Reduction Reactions: The compound can undergo reduction to yield secondary alcohols or hydrocarbons, which are pivotal in synthetic pathways.

Research has indicated that this compound may exhibit various biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Effects: The methoxy group may enhance the compound's ability to modulate inflammatory responses in biological systems.

Pharmaceutical Development

The compound is being investigated for its role as an intermediate in the synthesis of therapeutic agents. Its unique structure allows for modifications that could lead to the development of new drugs targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

In a study published by Johnson et al. (2024), the anti-inflammatory properties of this compound were assessed using in vitro models. The findings demonstrated that it reduced pro-inflammatory cytokine levels, indicating its potential application in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

| Compound Name | Structure Highlights | Key Differences |

|---|---|---|

| 1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol | 6-Methoxy-2-naphthyl, cyclopropane, ethanol | Reference compound |

| 1-(2-Naphthyl)-1-cyclopropyl ethanol | 2-Naphthyl (no methoxy) | Lack of methoxy group; altered electronic effects |

| 1-(4'-Chlorophenyl)-1-cyclopropyl methanol | 4-Chlorophenyl, methanol linker | Different aromatic substituent; shorter linker |

| α-(6-Methoxy-2-naphthyl)-propionyl chloride | Propionyl chloride, no cyclopropane | Functional group (acid chloride vs. ethanol) |

| Naproxen Impurity K (1-(6-Methoxy-2-naphthyl)ethanol) | Ethanol linker, no cyclopropane | Missing cyclopropane ring |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound | 1-(2-Naphthyl)-1-cyclopropyl ethanol | 1-(4'-Chlorophenyl)-1-cyclopropyl methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.31 | 214.27 | 196.66 |

| Melting Point (°C) | Not reported | 111–114 (similar naphthyl analogues) | 95–98 |

| LogP | ~3.1 (estimated) | 2.90 (measured for similar ethanol) | 2.45 |

| Solubility | Likely soluble in DMSO, acetone | Soluble in DMSO, acetone | Poor aqueous solubility |

| Stability | Stable under inert conditions | Sensitive to oxidation | Hydrolytically stable |

- Key Observations: The methoxy group in the naphthyl ring enhances polarity compared to non-substituted analogues, affecting solubility and LogP .

Biological Activity

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C13H14O2

- IUPAC Name : (1R)-1-(6-methoxynaphthalen-2-yl)cyclopropan-1-ol

- Molecular Weight : 202.25 g/mol

- Melting Point : 111°C to 112°C

- Solubility : Soluble in DMSO, acetone, dichloromethane, and ethyl acetate; insoluble in water .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study exploring the biological effects of diarylpentanoids, which share structural similarities, reported significant antibacterial activity against various pathogens .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of naphthalene compounds can inhibit nitric oxide (NO) production in macrophage cell lines, suggesting anti-inflammatory potential. The presence of specific substituents on the aromatic rings was found to enhance this activity .

Antitumor Activity

Compounds with naphthalene moieties have been investigated for their antitumor effects. For instance, a related study indicated that certain naphthalene derivatives showed cytotoxic effects against cancer cell lines, which may be attributed to their ability to disrupt cellular signaling pathways involved in proliferation and survival .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Interaction with Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory responses and tumor progression.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with receptors or other molecular targets.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against pathogens | |

| Anti-inflammatory | Inhibition of NO production | |

| Antitumor | Cytotoxic effects on cancer cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthalene derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of naphthalene derivatives were assessed using RAW 264.7 macrophages. The results indicated a dose-dependent reduction in NO production, highlighting the importance of specific functional groups in enhancing anti-inflammatory efficacy.

Q & A

Advanced Research Question

- Biocatalysis : Lipase-mediated condensation in ionic liquids ([BMIM][BF]) achieves 70% yield with 90% enantiomeric excess .

- Solvent alternatives : Cyclopentyl methyl ether (CPME) reduces waste vs. ethanol.

- Catalyst recycling : Magnetic FeO-supported NaOH retains >85% activity after 5 cycles .

How do contradictory reports on the compound’s cytotoxicity inform experimental design?

Advanced Research Question

Discrepancies arise from:

- Assay variability : MTT assays show IC 25 μM (HeLa cells), while resazurin assays report 40 μM due to differential reduction kinetics.

- Impurities : Residual ethyl acetoacetate (from synthesis) falsely elevates toxicity. Rigorous HPLC purification is critical .

Recommendation : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis) .

What future research directions address gaps in understanding this compound’s applications?

Advanced Research Question

- Mechanistic studies : Elucidate targets via CRISPR-Cas9 knockout screens.

- Environmental impact : Assess biodegradability using OECD 301F tests.

- Hybrid derivatives : Conjugate with quinolones to combat multidrug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.